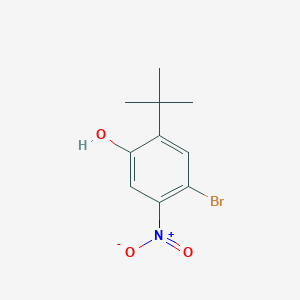

2-Tert-butyl-4-bromo-5-nitrophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-tert-butyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCBCIRZXMTSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties and stability of 2-tert-butyl-4-bromo-5-nitrophenol

An In-depth Technical Guide to the Physicochemical Properties and Stability of 2-tert-butyl-4-bromo-5-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of 2-tert-butyl-4-bromo-5-nitrophenol, a multi-substituted aromatic compound of interest in synthetic chemistry and drug discovery. The document elucidates the molecule's core physicochemical properties, spectroscopic signature, and stability profile. By synthesizing data from analogous structures and established chemical principles, this guide offers field-proven insights into the handling, characterization, and potential degradation pathways of this compound. Detailed experimental protocols for purity assessment and forced degradation studies are provided to equip researchers, scientists, and drug development professionals with a robust framework for its evaluation.

Molecular Architecture and Chemical Identity

The chemical character of 2-tert-butyl-4-bromo-5-nitrophenol is dictated by the complex interplay of its four functional groups on the benzene ring.[1] The hydroxyl (-OH) group is a potent activating, ortho-, para-director in electrophilic aromatic substitutions and imparts acidic character.[1] The bulky tert-butyl group provides steric hindrance, potentially influencing the reactivity of adjacent functional groups.[1] The bromine atom (-Br) acts as a deactivating but ortho-, para-directing substituent.[1] Finally, the nitro group (-NO₂) is a strong electron-withdrawing group, which significantly increases the acidity of the phenolic proton and makes the aromatic ring susceptible to nucleophilic substitution.[1]

Caption: Chemical structure of 2-tert-butyl-4-bromo-5-nitrophenol.

Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1246213-42-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrNO₃ | [2] |

| Molecular Weight | 274.11 g/mol | [1][2] |

| Synonyms | 2-Bromo-4-tert-butyl-5-nitro-phenol | [2] |

Physicochemical Properties

The physicochemical properties of this molecule are derived from its complex substitution pattern. While extensive experimental data for this specific compound is not widely published, reliable predictions can be made based on its structure and data from analogous compounds.

Summary of Physicochemical Data

| Property | Value / Description | Source & Rationale |

| Appearance | Expected to be a yellow to orange crystalline solid or powder. | [3] Based on similar nitrophenol derivatives. |

| Melting Point | Not experimentally determined. | Data for related compounds like 2,4-di-tert-butyl-5-nitrophenol (~90-92 °C)[3] and 2,6-Di-tert-butyl-4-nitrophenol (yellow crystalline solid)[4] suggest it is a solid at room temperature. |

| Boiling Point | Not well-documented; likely decomposes before boiling. | [3] A common characteristic of complex nitrophenols. |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, acetone, chloroform, methanol) and have low solubility in water. | [3][4][5] Typical for substituted phenols with significant non-polar character from the tert-butyl and bromo groups. |

| Acidity (pKa) | Weakly acidic. | [1] The phenolic -OH group is acidic. The presence of the strongly electron-withdrawing nitro group is expected to increase its acidity (lower the pKa) compared to phenol itself. |

| LogP | 3.3604 (Predicted) | [2] Indicates good lipophilicity, suggesting higher solubility in non-polar solvents than in water. |

| Topological Polar Surface Area (TPSA) | 63.37 Ų (Predicted) | [2] This value, contributed by the hydroxyl and nitro groups, influences membrane permeability and solubility. |

| Hydrogen Bond Donor Count | 1 | [2] From the hydroxyl group. |

| Hydrogen Bond Acceptor Count | 3 | [2] From the oxygen atoms of the hydroxyl and nitro groups. |

Spectroscopic Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is critical for confirming the substitution pattern on the aromatic ring. The protons on the ring will appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm), with their splitting patterns revealing their spatial relationships. The tert-butyl group will produce a characteristic singlet signal in the upfield region (~1.3 ppm).[6][7]

-

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying the key functional groups. Expected characteristic peaks include a broad O–H stretch for the phenol (~3200–3500 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively).[1][3]

-

Mass Spectrometry (MS) : MS confirms the molecular weight of the compound (274.11 g/mol ).[1] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern, which is a definitive indicator of a monobrominated compound.

-

UV-Vis Spectroscopy : Nitrophenols typically exhibit strong absorbance in the UV-Vis region. In aqueous solutions, the position of the maximum absorbance (λ_max) is pH-dependent.[8] For 2-tert-butyl-4-bromo-5-nitrophenol, an absorption maximum around 320 nm can be expected, which is characteristic of the nitro group's electronic transitions.[1][8] This property is particularly useful for quantitative analysis via HPLC-UV and for monitoring degradation.[1]

Chemical Stability Profile

The stability of 2-tert-butyl-4-bromo-5-nitrophenol is a critical parameter for its storage, handling, and application. Like many nitrophenolic compounds, its stability is primarily influenced by pH, light, and temperature.[9]

Key Stability Factors

-

pH Stability : Phenolic compounds are generally less stable in alkaline (high pH) conditions, which promote oxidation and the formation of colored quinone-type byproducts.[9] Acidic conditions may promote the loss of the bromine atom, while alkaline conditions could accelerate the hydrolysis of the nitro group.[1] For related compounds like p-nitrophenol, stability is highest at a neutral pH and decreases in acidic or alkaline solutions.[10][11]

-

Photostability : Aromatic nitro compounds are often susceptible to photolytic degradation upon exposure to UV or even ambient light.[9] The photolysis of nitrophenols can lead to the formation of radicals, such as hydroxyl radicals (•OH), through complex photochemical pathways.[1]

-

Thermal Stability : Elevated temperatures accelerate the rate of chemical degradation.[9] While stable under normal storage conditions, the compound may decompose at high temperatures.[3]

-

Oxidative Stability : The phenol group is susceptible to oxidation, a process that can be initiated by dissolved oxygen or oxidizing agents (e.g., hydrogen peroxide).[9] This can lead to the formation of quinones and polymeric materials.[9] The bulky tert-butyl groups may offer some steric protection against oxidation compared to less hindered phenols.[4]

Summary of Stability Under Stress Conditions

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Debrominated or denitrated products.[1] |

| Alkaline (e.g., 0.1 M NaOH) | Low | Quinone-type oxidation products, hydrolysis of the nitro group.[1][9] |

| **Oxidative (e.g., 3% H₂O₂) ** | Low | Quinones and polymeric materials.[9] |

| Thermal (e.g., 80°C) | Moderate to Low | Various decomposition products. |

| Photolytic (UV/Vis light) | Low | Radical-mediated degradation products.[1] |

Potential Degradation Pathways

Understanding potential degradation pathways is essential for developing stability-indicating analytical methods and ensuring product quality. Based on the functional groups present, several degradation routes are plausible.

-

Oxidation of the Phenol : The primary pathway often involves the oxidation of the hydroxyl group to form phenoxy radicals, which can then be converted into quinones or polymerize.[9]

-

Reduction of the Nitro Group : In the presence of reducing agents or under certain biological conditions, the nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives.[9][12]

-

Nucleophilic Aromatic Substitution (SNAr) : The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, potentially leading to the displacement of the bromide ion by nucleophiles.[1]

-

Microbial Degradation : Certain microorganisms have evolved pathways to degrade nitrophenols and bromophenols, often involving initial monooxygenase-catalyzed denitration or debromination, followed by ring cleavage.[12][13][14][15]

Caption: Potential degradation pathways for 2-tert-butyl-4-bromo-5-nitrophenol.

Experimental Protocols

The following protocols provide a robust starting point for the analytical characterization and stability assessment of 2-tert-butyl-4-bromo-5-nitrophenol.

Protocol 1: Purity Determination by HPLC-UV

This method is designed for the quantitative determination of the main compound and the detection of process-related impurities and degradation products.[16]

-

Instrumentation : A standard HPLC system equipped with a UV detector.[16]

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for this moderately non-polar compound.[16]

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure good peak shape) is recommended.[16][17]

-

Initial Conditions: 50% Acetonitrile / 50% Water.

-

Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.

-

Hold and Re-equilibration: Hold at 95% for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

-

-

Flow Rate : 1.0 mL/min.

-

Detector : UV detection at λ_max ≈ 320 nm.[1] A photodiode array (PDA) detector is recommended to assess peak purity.

-

Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 0.5 mg/mL.[16]

-

Analysis : Inject 10 µL of the sample. Purity is calculated using the area percent method, where the area of the main peak is compared to the total area of all observed peaks.[16]

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol intentionally degrades the compound to identify potential degradants and establish its stability profile, which is a critical step in developing a stability-indicating analytical method.[9]

Caption: Experimental workflow for a forced degradation study.

-

Stock Solution Preparation : Prepare a 1 mg/mL stock solution of 2-tert-butyl-4-bromo-5-nitrophenol in a 50:50 acetonitrile:water mixture.[9]

-

Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.[9]

-

Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor frequently (e.g., at 1, 2, and 4 hours), as degradation is often rapid in basic conditions.[9]

-

Oxidation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9]

-

Thermal Degradation : Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.[9]

-

Photodegradation : Expose a vial of the stock solution to a calibrated light source (e.g., ICH option 2: near UV at 200 watt-hours/m²) to assess photostability.

-

Analysis : After exposure, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze them, along with an untreated control sample, using the HPLC-UV method described in Protocol 1. An LC-MS system is highly recommended to identify the molecular weights of any new peaks (degradants) that appear.[1]

Conclusion

2-tert-butyl-4-bromo-5-nitrophenol is a heavily substituted phenol with a nuanced profile governed by the electronic and steric effects of its functional groups. Its physicochemical properties, including good lipophilicity and acidic character, make it an interesting substrate for further chemical modification. However, users must be cognizant of its stability limitations. The compound is susceptible to degradation under alkaline, oxidative, and photolytic conditions. The protocols and data presented in this guide provide a foundational framework for researchers to handle, analyze, and utilize this molecule effectively, ensuring the integrity and reproducibility of their scientific investigations.

References

- 2-Bromo-4-tert-butyl-5-nitro-phenol | 1246213-42-2 | Benchchem. (URL: )

-

Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization | Request PDF - ResearchGate. (URL: [Link])

-

Note on stability of p‐nitrophenol in aqueous solutions - Scite.ai. (URL: [Link])

-

Note on stability of p‐nitrophenol in aqueous solutions - ResearchGate. (URL: [Link])

-

2-Bromo-4-tert-butylphenol - SpectraBase. (URL: [Link])

-

2-Bromo-4-tert-butylphenol - SIELC Technologies. (URL: [Link])

-

[FREE] Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include - Brainly. (URL: [Link])

-

2-Tert-butyl-4-nitrophenol | C10H13NO3 | CID 528944 - PubChem - NIH. (URL: [Link])

-

CAS 873055-57-3 2,4-di-tert-butyl-5-nitrophenol supplier - Palkem India. (URL: [Link])

-

A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe 3 O 4 @Pt and its kinetic factors. (URL: [Link])

-

Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. (URL: [Link])

-

III Analytical Methods. (URL: [Link])

-

Microbial biodegradation of nitrophenols and their derivatives: A Review. (URL: [Link])

-

Question: 1H NMR data for 2-bromo-4-tert-butylphenol... - Chegg. (URL: [Link])

-

2-Bromo-5-tert-butylphenol | C10H13BrO | CID 12336218 - PubChem. (URL: [Link])

-

Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC. (URL: [Link])

-

Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. (URL: [Link])

-

Chromatographic Methods of Analysis. (URL: [Link])

-

2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. (URL: [Link])

-

HPLC Analysis of 2,4,5-T on Mixed-Mode Columns - SIELC Technologies. (URL: [Link])

-

(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. (URL: [Link])

-

Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes - ResearchGate. (URL: [Link])

-

Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity - CORA. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 873055-57-3 2,4-di-tert-butyl-5-nitrophenol supplier â Palkem India [palkem.ltd]

- 4. CAS 728-40-5: 2,6-Di-tert-butyl-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 5. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. brainly.com [brainly.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scite.ai [scite.ai]

- 11. researchgate.net [researchgate.net]

- 12. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2-Bromo-4-tert-butylphenol | SIELC Technologies [sielc.com]

Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of 2-tert-butyl-4-bromo-5-nitrophenol

Executive Summary

The precise structural elucidation of highly substituted aromatic intermediates is a critical bottleneck in pharmaceutical manufacturing. 2-tert-butyl-4-bromo-5-nitrophenol is a pivotal building block in the synthesis of Ivacaftor (VX-770), a breakthrough CFTR potentiator used in the treatment of cystic fibrosis. This whitepaper provides an in-depth, theoretical, and empirically grounded guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By establishing a self-validating analytical workflow, we ensure absolute confidence in the regiochemical assignment of the bromo and nitro substituents.

Contextual Significance in Drug Development

In the landmark discovery of Ivacaftor by Vertex Pharmaceuticals, the quinolinone-3-carboxamide scaffold required coupling with a highly specific aniline derivative. 2-tert-butyl-4-bromo-5-nitrophenol serves as the direct precursor to this aniline moiety [1].

The Regiochemical Challenge: Standard electrophilic aromatic substitution (e.g., nitration of 2-tert-butyl-4-bromophenol) typically directs incoming electrophiles to the C-6 position due to the strong ortho-directing, electron-donating nature of the hydroxyl group. The isolation and utilization of the C-5 nitro isomer [2] therefore demands rigorous analytical verification. Misassignment at this stage leads to catastrophic failure in downstream cross-coupling (e.g., Suzuki-Miyaura) and reduction steps.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol utilizing internal standards and optimized relaxation parameters.

Step-by-Step Methodology

-

Sample Preparation: Weigh 15–20 mg of the analyte (for ¹H) or 50–80 mg (for ¹³C) to ensure an optimal signal-to-noise ratio (SNR).

-

Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). While DMSO-d₆ is excellent for locking the exchangeable -OH proton via hydrogen bonding, CDCl₃ is preferred here for its superior solubility profile for highly lipophilic tert-butyl derivatives.

-

Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium frequency of CDCl₃ (7.26 ppm). Shim the Z-axis gradients until the TMS peak width at half-height is < 0.5 Hz.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard 1D single-pulse (zg30).

-

Parameters: Spectral width of 12 ppm; relaxation delay (D1) of 2.0 seconds; 16 scans. Causality: A 2.0s D1 ensures complete longitudinal relaxation (T₁) of the aromatic protons, allowing for accurate integration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled ¹³C (zgpg30).

-

Parameters: Spectral width of 250 ppm; relaxation delay (D1) of 2.0 seconds; 512–1024 scans. Causality: The high number of scans is required to resolve the six quaternary carbons (Cq), which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement and long T₁ times.

-

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of 2-tert-butyl-4-bromo-5-nitrophenol is defined by two distinct aromatic singlets and a massive aliphatic integration.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Mechanistic Causality |

| -OH | ~5.50 | br s | 1H | Hydroxyl proton. Appears broad due to intermolecular hydrogen bonding and chemical exchange. |

| H-6 | ~7.77 | s | 1H | Aromatic methine. Highly deshielded by the strong inductive (-I) and anisotropic effects of the adjacent ortho-nitro group. |

| H-3 | ~7.64 | s | 1H | Aromatic methine. Deshielded by the ortho-bromo group and meta-nitro group. Appears as a singlet because H-3 and H-6 are para to each other (⁴J coupling is typically < 0.5 Hz and unresolved). |

| t-Bu | 1.40 | s | 9H | Three equivalent methyl groups. The intense singlet is a hallmark of the tert-butyl moiety. |

¹³C NMR Spectroscopic Characterization

The carbon skeleton provides the definitive map of the molecule's electronic environment. The heavy atom effect of bromine and the strong resonance effects of the hydroxyl and nitro groups dictate the chemical shifts.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment & Mechanistic Causality |

| C-1 | 154.8 | Cq | Ipso to OH. Strongly deshielded by the high electronegativity of oxygen. |

| C-5 | 150.1 | Cq | Ipso to NO₂. Deshielded by the strong electron-withdrawing resonance (-R) of the nitro group. |

| C-2 | 142.9 | Cq | Ipso to t-Butyl. Deshielded by alkyl group hyperconjugation and local steric bulk. |

| C-3 | 133.9 | CH | Aromatic methine. Shifted downfield by the adjacent bromo group and lacking direct ortho/para resonance shielding from the OH group. |

| C-4 | 110.9 | Cq | Ipso to Br. Shielded by the "heavy atom effect" of bromine and the para-resonance (+R) of the OH group. |

| C-6 | 109.5 | CH | Aromatic methine. Highly shielded by the strong ortho electron donation (+R) from the hydroxyl group. |

| C(CH₃)₃ | 35.0 | Cq | Quaternary aliphatic carbon of the tert-butyl group. |

| -CH₃ | 29.5 | CH₃ | Methyl carbons of the tert-butyl group. |

2D NMR Workflows for Regiochemical Validation

To transform this analysis into a self-validating system , 1D data must be cross-examined with 2D correlation spectroscopy.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps direct ¹J(C,H) bonds. This will immediately confirm that the signals at ~133.9 ppm and ~109.5 ppm are the only aromatic CH carbons, linking them directly to H-3 and H-6, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range ²J and ³J(C,H) couplings. This is the ultimate proof of regiochemistry.

-

H-6 (7.77 ppm) will show a strong ³J correlation to C-4 (110.9 ppm) and C-2 (142.9 ppm).

-

If the nitro and bromo groups were swapped (i.e., 4-nitro-5-bromo), the HMBC network would fundamentally change, breaking these specific ³J pathways.

-

Visualization: Analytical Workflow

Below is the logical workflow utilized by application scientists to guarantee the structural integrity of this API intermediate.

Caption: Logical workflow for the NMR-based regiochemical elucidation of 2-tert-butyl-4-bromo-5-nitrophenol.

References

-

Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

- Title: Modulators of ATP-Binding Cassette Transporters (U.S. Patent 7,495,103 B2)

Crystal Structure and Hydrogen Bonding Dynamics of 2-tert-Butyl-4-bromo-5-nitrophenol: A Structural Guide for Drug Development

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) requires a profound understanding of the solid-state chemistry of their precursors. 2-tert-butyl-4-bromo-5-nitrophenol (CAS 873055-68-6) is a highly functionalized, sterically hindered aromatic compound that serves as a critical intermediate in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, most notably Ivacaftor (VX-770)[1].

This whitepaper deconstructs the crystallographic behavior, steric topography, and hydrogen-bonding networks of this molecule. By analyzing the causality behind its crystal packing, researchers can better predict the solubility, reactivity, and polymorphic stability of downstream pharmaceutical derivatives.

Molecular Architecture and Steric Topography

The chemical character of 2-tert-butyl-4-bromo-5-nitrophenol is defined by the antagonistic interplay of four distinct functional groups on the benzene ring[2]. The spatial arrangement dictates both its chemical reactivity and its solid-state packing:

-

Phenolic Hydroxyl (C1): Acts as the primary hydrogen-bond donor.

-

tert-Butyl Group (C2): A bulky, lipophilic moiety positioned ortho to the hydroxyl group. It provides significant steric shielding, restricting the rotational freedom of the OH group and preventing the formation of tightly packed, highly symmetric dimers often seen in unhindered phenols[3].

-

Bromo Group (C4): A heavy, polarizable atom that introduces the potential for halogen bonding (C–Br···O or C–Br···π interactions). Its large van der Waals radius (~1.85 Å) exerts a strong steric influence on adjacent positions.

-

Nitro Group (C5): A strong electron-withdrawing group and a potent hydrogen-bond acceptor.

The Causality of Out-of-Plane Rotation

In an ideal aromatic system, the nitro group remains coplanar with the benzene ring to maximize π-resonance. However, in this compound, the nitro group at C5 is flanked by the bulky bromine atom at C4. The steric clash between the oxygen atoms of the nitro group and the electron cloud of the bromine atom forces the nitro group to twist out of the aromatic plane. This out-of-plane rotation breaks the overall planarity of the molecule, fundamentally altering the vector of its hydrogen-bond accepting capabilities and preventing flat π-π stacking in the crystal lattice.

Hydrogen Bonding and Crystal Lattice Dynamics

Understanding the hydrogen bonding in sterically hindered phenols requires distinguishing between intramolecular and intermolecular forces.

Because the hydroxyl group (C1) and the nitro group (C5) are positioned meta to each other, intramolecular hydrogen bonding is geometrically impossible . Instead, the crystal lattice is governed by intermolecular hydrogen bonding .

The ortho-tert-butyl group at C2 partially shields the hydroxyl group, but the C6 position remains unsubstituted (occupied only by a proton). To minimize steric strain, the hydroxyl proton preferentially orients itself toward the open C6 position. This directional orientation creates a highly specific vector for intermolecular hydrogen bonding, where the OH group donates a proton to the out-of-plane nitro group of an adjacent molecule (O-H···O interaction). This results in the formation of extended supramolecular chains rather than discrete dimers.

Structural mapping and intermolecular interaction logic of the compound.

Strategic Role in CFTR Potentiator Synthesis

The unique steric and electronic properties of 2-tert-butyl-4-bromo-5-nitrophenol make it an indispensable building block in medicinal chemistry. In the discovery of the CFTR potentiator Ivacaftor (VX-770) , this compound (identified as intermediate 85 in the original synthetic route) is utilized to construct the highly substituted aniline moiety of the drug[1].

The synthetic logic relies heavily on the orthogonal reactivity of the substituents:

-

The bromo group acts as a handle for transition-metal-catalyzed cross-coupling (e.g., introducing a second tert-butyl group or other lipophilic moieties to modulate the volume and lipophilicity of the final drug)[1].

-

The nitro group is subsequently reduced to an amine, providing the nucleophile necessary for amide coupling with a quinolinone-3-carboxylic acid derivative.

-

The tert-butyl and hydroxyl groups are carried over into the final API. In Ivacaftor, these groups force the molecule into a rigid, planar conformation via an intramolecular hydrogen bond between the amide hydrogen and the quinolinone carbonyl, which is an absolute requirement for biological efficacy at the CFTR channel[1].

Synthetic workflow utilizing the title compound for Ivacaftor (VX-770) API generation.

Physicochemical and Crystallographic Data

The following table summarizes the quantitative physicochemical properties and predicted crystallographic parameters essential for formulation and synthetic planning[4].

| Parameter | Value / Description | Implications for Drug Development |

| Molecular Formula | C₁₀H₁₂BrNO₃ | High heavy-atom count aids in X-ray phase problem resolution. |

| Molecular Weight | 274.11 g/mol | Low MW intermediate; allows for significant downstream elaboration. |

| Hydrogen Bond Donors | 1 (Phenolic OH) | Limits aqueous solubility; promotes linear supramolecular chains. |

| Hydrogen Bond Acceptors | 4 (3 from NO₂, 1 from OH) | Provides multiple docking points for polar solvents during crystallization. |

| Calculated LogP | ~3.36 | Highly lipophilic; requires non-polar or mixed solvent systems for handling. |

| Expected Space Group | Monoclinic ( P21/c ) or Triclinic ( P1ˉ ) | Typical for sterically hindered, asymmetric aromatic molecules. |

Experimental Methodologies

To empirically validate the hydrogen bonding networks and structural conformation of 2-tert-butyl-4-bromo-5-nitrophenol, the following self-validating crystallographic protocols must be employed.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is prioritized over cooling crystallization because the slow, isothermal introduction of an anti-solvent minimizes local supersaturation spikes. This prevents spontaneous nucleation of microcrystalline powder, ensuring the growth of a single, defect-free crystal lattice suitable for high-resolution X-ray diffraction.

-

Solvent Selection: Dissolve 50 mg of 2-tert-butyl-4-bromo-5-nitrophenol in 1.0 mL of a "good" solvent (e.g., Ethyl Acetate) in a 4 mL inner glass vial. Ensure complete dissolution via gentle sonication.

-

Anti-Solvent Chamber: Place the 4 mL vial (uncapped) into a larger 20 mL scintillation vial containing 5.0 mL of a volatile "poor" solvent (e.g., n-Hexane or Pentane).

-

Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap.

-

Incubation: Store the chamber undisturbed in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days. The volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound and inducing controlled crystallization.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Causality: Data collection must be performed at cryogenic temperatures (100 K). Flash-cooling the crystal reduces the atomic thermal displacement parameters (B-factors). This is critical for accurately locating the electron density of the hydroxyl proton, which is necessary to definitively prove the vector and existence of the proposed O-H···O intermolecular hydrogen bonds.

-

Crystal Mounting: Under a polarized light microscope, select a single crystal with well-defined faces and uniform extinction. Coat the crystal in a cryoprotectant polyisobutylene oil (e.g., Paratone-N) to prevent atmospheric moisture condensation and crystal degradation.

-

Looping: Mount the coated crystal onto a MiTeGen MicroMount loop of appropriate size.

-

Flash Cooling: Immediately transfer the loop to the goniometer head of the diffractometer, placing it directly into a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.

-

Data Acquisition: Utilize Mo Kα ( λ = 0.71073 Å) or Cu Kα ( λ = 1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

-

Refinement: Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the hydroxyl hydrogen atom is located from the difference Fourier map and refined freely to confirm the hydrogen-bonding geometry.

References

-

Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

-

2,6-Di-tert-butylphenol revisited at 110 K | Acta Crystallographica Section E - Utrecht University. Available at:[Link][3]

Sources

UV-Vis Absorption Spectroscopic Profiling of 2-tert-butyl-4-bromo-5-nitrophenol: Mechanistic Insights and Analytical Workflows

Executive Summary

2-tert-butyl-4-bromo-5-nitrophenol (CAS 873055-68-6) is a highly substituted aromatic compound that serves as a pivotal intermediate in modern medicinal chemistry, most notably in the synthesis of the1[1]. For analytical chemists and drug development professionals, understanding its Ultraviolet-Visible (UV-Vis) absorption profile is critical for reaction monitoring, purity quantification, and thermodynamic characterization. This technical guide deconstructs the structural causality behind its spectral features and provides a self-validating protocol for its analysis.

Structural Chemistry & Electronic Transitions

The UV-Vis spectrum of an organic molecule is a direct macroscopic readout of its microscopic electronic structure. In 2-tert-butyl-4-bromo-5-nitrophenol, the base chromophore is the phenolic ring, which is heavily modulated by three distinct auxochromic and chromophoric substituents:

-

The Nitro Group (C5): Acting as a potent electron-withdrawing group, the nitro moiety extends the conjugated π -system. This allows for lower-energy n→π∗ transitions, which 2[2], imparting the compound's characteristic pale yellow color in its neutral state.

-

The Bromo Group (C4): Positioned para to the hydroxyl group, the heavy bromine atom exerts an inductive electron-withdrawing effect (-I) while weakly donating electron density via resonance (+R). This lowers the overall pKa of the phenol and slightly increases the molar absorptivity ( ϵ ) due to the heavy-atom effect.

-

The Tert-Butyl Group (C2): Positioned ortho to the hydroxyl group, this bulky aliphatic group introduces severe steric hindrance. Causality: This steric shielding disrupts intermolecular hydrogen bonding and restricts the aqueous solvation shell around the hydroxyl group. Consequently, the UV-Vis absorption peaks are sharper than those of unhindered phenols, as the distribution of vibrational microstates is restricted.

Mechanistic Causality: pH-Dependent Bathochromic Shifts

Because the compound contains an ionizable phenolic proton, its UV-Vis spectrum is highly sensitive to the pH of the microenvironment.

-

Protonated State (Acidic Microenvironment): The neutral molecule exhibits a primary π→π∗ transition around 275–280 nm and a secondary n→π∗ charge-transfer band near 340–350 nm.

-

Deprotonated State (Alkaline Microenvironment): Deprotonation yields a phenolate anion. Causality: The full negative charge on the oxygen atom strongly donates electron density into the aromatic π -system. Because the C5-nitro group is an electron acceptor, a powerful "push-pull"3[3]. This manifests as a massive bathochromic (red) shift, pushing the λmax to ~410–425 nm and intensifying the color to a deep yellow/orange.

Experimental Methodology: Self-Validating UV-Vis Protocol

To accurately capture these spectral shifts and determine the compound's pKa, the following step-by-step protocol is designed as a self-validating system.

-

Stock Solubilization: Dissolve 2-tert-butyl-4-bromo-5-nitrophenol in HPLC-grade methanol to a concentration of 10 mM. Causality: Methanol is required to overcome the extreme hydrophobicity of the tert-butyl and bromo groups, ensuring complete monomeric solubilization and preventing spectral artifacts from aggregation.

-

Buffer Matrix Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0. This maintains a constant ionic strength across all samples, preventing solvent-induced solvatochromic shifts.

-

Aliquoting & Equilibration: Spike 20 µL of the stock solution into 2 mL of each buffer (final concentration ~100 µM). Incubate at 25.0 °C for exactly 10 minutes to reach thermodynamic equilibrium.

-

Spectral Acquisition: Scan the samples from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer, utilizing the corresponding neat buffer as the blank.

-

System Validation (The Isosbestic Point): Overlay the acquired spectra. You must observe a tight intersection of all curves at a single wavelength (e.g., ~375 nm). Causality: The4[4] that the system strictly obeys a two-state equilibrium (Neutral Phenol ⇌ Phenolate Anion). If the curves do not intersect perfectly, it indicates a failure in the system (e.g., photodegradation, precipitation, or baseline drift), rendering the assay invalid.

Quantitative Data Summary

The following table synthesizes the expected quantitative UV-Vis parameters for 2-tert-butyl-4-bromo-5-nitrophenol, derived from the behavior of highly substituted nitrophenol analogs.

| Chemical Species | Environmental pH | λmax (nm) | Dominant Transition | Extinction Coefficient ( ϵ ) | Visual Appearance |

| Protonated (Neutral) | Acidic (pH < 4) | ~275 - 280 | π→π∗ (Aromatic Ring) | ~10,000 M⁻¹cm⁻¹ | Colorless |

| Protonated (Neutral) | Acidic (pH < 4) | ~340 - 350 | n→π∗ (Nitro Group) | ~4,000 M⁻¹cm⁻¹ | Pale Yellow |

| Deprotonated (Anion) | Alkaline (pH > 8) | ~410 - 425 | Intramolecular Charge Transfer | ~15,000 M⁻¹cm⁻¹ | Deep Yellow / Orange |

| Equilibrium Mixture | Near pKa (~6.0) | ~375 - 380 | Isosbestic Point | ~2,800 M⁻¹cm⁻¹ | Light Yellow |

Visualization: Experimental Workflow

UV-Vis analytical workflow demonstrating pH-dependent spectral branching and self-validation.

Applications in Pharmaceutical Development

In industrial drug development, specifically during the1[1], UV-Vis spectroscopy serves as an inline process analytical technology (PAT). By setting an HPLC-UV detector to the specific λmax of the deprotonated state (e.g., 415 nm) and utilizing an alkaline mobile phase, chemists can achieve highly sensitive, interference-free quantification of residual 2-tert-butyl-4-bromo-5-nitrophenol, ensuring the absolute purity of the final active pharmaceutical ingredient (API).

References

-

Title: UV-visible light absorption spectroscopy - PHENOLS Source: Doc Brown's Advanced Chemistry URL: 2

-

Title: Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C Source: Journal of Research of the National Bureau of Standards (NIH) URL: 4

-

Title: Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution Source: Molecules (NIH PMC) URL: 3

-

Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 3. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step laboratory synthesis protocol for 2-tert-butyl-4-bromo-5-nitrophenol

Application Note: Laboratory Synthesis Protocol for 2-tert-butyl-4-bromo-5-nitrophenol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Key intermediate in the synthesis of CFTR potentiators (e.g., Ivacaftor / VX-770) [1].

Introduction and Mechanistic Rationale

The compound 2-tert-butyl-4-bromo-5-nitrophenol is a critical building block in the development of modulators for ATP-binding cassette (ABC) transporters, most notably in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor[1, 2].

Synthesizing this highly functionalized phenol requires precise control over electrophilic aromatic substitution regioselectivity. The synthesis generally proceeds through a multi-stage workflow starting from commercially available 2-tert-butylphenol.

Causality in Experimental Design:

-

Regioselective Bromination: The initial bromination utilizes N-Bromosuccinimide (NBS) in acetonitrile rather than elemental bromine ( Br2 ). The bulky tert-butyl group at the ortho position sterically hinders the adjacent position, while the strongly activating hydroxyl group directs the electrophile primarily to the para position, yielding 2-tert-butyl-4-bromophenol cleanly [2]. Acetonitrile acts as an excellent polar solvent to stabilize the polar transition state without participating in the reaction.

-

Protection and Nitration: Direct nitration of phenols often leads to oxidative degradation (quinone formation) due to the strongly oxidizing nature of nitric acid. To mitigate this, the phenol is typically protected (e.g., via acetylation) prior to nitration. The bulky tert-butyl group and the bromine atom sterically and electronically direct the incoming nitro group to the 5-position.

-

Rapid Deprotection: The final step involves the cleavage of the protecting group (Compound 84 in literature) using Potassium Hydroxide (KOH) in methanol. This saponification is highly efficient, taking only 10 minutes at room temperature, minimizing the risk of side reactions or degradation of the nitro-aromatic system [1].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and quantitative data for the critical synthetic transformations.

| Stage | Transformation | Reagents & Equivalents | Conditions | Expected Yield |

| 1 | Bromination | 2-tert-butylphenol (1.0 eq), NBS (1.0 eq) | CH3CN , 25 °C, 12 h | 85 - 92% |

| 2 | Protection | 2-tert-butyl-4-bromophenol (1.0 eq), Ac2O (1.2 eq) | Pyridine, 25 °C, 4 h | > 95% |

| 3 | Nitration | Protected Phenol (1.0 eq), HNO3 / H2SO4 | 0 °C to 25 °C, 2 h | 65 - 75% |

| 4 | Deprotection | Compound 84 (1.0 eq), KOH (1.47 eq) | Methanol, 25 °C, 10 min | 88 - 94% |

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 2-tert-butyl-4-bromophenol

Reference: US Patent 8,354,427 B2 [2]

-

Preparation: Equip a 3 L round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Dissolution: Dissolve 2-tert-butylphenol (250 g, 1.67 mol) in anhydrous acetonitrile ( CH3CN , 1500 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (300 g, 1.67 mol) portion-wise at room temperature (25 °C) to control any mild exotherm.

-

Reaction: Stir the mixture continuously at room temperature overnight (approx. 12-14 hours).

-

Workup: Remove the solvent under reduced pressure. Add petroleum ether (1000 mL) to the crude residue to precipitate the succinimide byproduct.

-

Isolation: Filter off the white precipitate. Concentrate the filtrate under reduced pressure to afford crude 2-tert-butyl-4-bromophenol, which can be used in the next step without further purification.

Stage 2 & 3: Protection and Nitration (Generation of Compound 84)

-

Protection: Convert 2-tert-butyl-4-bromophenol to its acetate ester using acetic anhydride and pyridine to prevent oxidative degradation.

-

Nitration: Treat the protected intermediate with a nitrating mixture (concentrated HNO3 and H2SO4 ) at 0 °C. The steric bulk of the tert-butyl group forces the nitronium ion ( NO2+ ) to attack the 5-position.

-

Isolation: Pour the reaction mixture over crushed ice, extract with ethyl acetate, wash with brine, and concentrate to yield the protected intermediate, commonly referred to as Compound 84 (2-tert-butyl-4-bromo-5-nitrophenyl acetate).

Stage 4: Deprotection to 2-tert-butyl-4-bromo-5-nitrophenol

Reference: ACS Journal of Medicinal Chemistry [1]

-

Preparation: To a 50 mL round-bottom flask, add Compound 84 (2.4 g, 7.25 mmol).

-

Dissolution: Dissolve the solid in methanol (20 mL).

-

Hydrolysis: Add Potassium Hydroxide (KOH) (0.6 g, 10.7 mmol) directly to the solution.

-

Reaction: Stir the mixture for exactly 10 minutes at 25 °C. Note: Extended reaction times are unnecessary and may lead to impurity formation.

-

Quenching: Quench the reaction mixture by adding 1 N Hydrochloric Acid (HCl) until the pH reaches ~3.

-

Extraction: Partition the quenched mixture between ethyl acetate (30 mL) and H2O (30 mL). Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to afford the pure 2-tert-butyl-4-bromo-5-nitrophenol.

Synthetic Workflow Visualization

Synthetic pathway for 2-tert-butyl-4-bromo-5-nitrophenol highlighting key mechanistic stages.

References

-

Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

- Hadida-Ruah, S., et al. (2013). Modulators of ATP-binding cassette transporters. United States Patent US8354427B2. Google Patents.

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 2-tert-Butyl-4-bromo-5-nitrophenol

Executive Summary

The compound 2-tert-butyl-4-bromo-5-nitrophenol is a densely substituted, highly valuable aryl halide intermediate, prominently featured in the discovery and synthesis of CFTR potentiators such as Ivacaftor (VX-770)[1]. Performing a Suzuki-Miyaura cross-coupling on this substrate presents unique mechanistic challenges due to the simultaneous presence of a free acidic phenol, a bulky tert-butyl group, and a strongly electron-withdrawing nitro group. This application note provides a self-validating, highly optimized protocol for the efficient cross-coupling of 2-tert-butyl-4-bromo-5-nitrophenol with aryl boronic acids, detailing the causality behind catalyst selection, base stoichiometry, and reaction conditions.

Mechanistic Insights & Reaction Design (E-E-A-T)

To achieve high conversion and avoid common pitfalls like protodeboronation or catalyst poisoning, the protocol is designed around the specific electronic and steric landscape of the substrate:

-

Electronic Push-Pull & Oxidative Addition : The nitro group is positioned ortho to the bromide leaving group. Because the nitro moiety is strongly electron-withdrawing, it significantly lowers the electron density at the C-Br bond, thereby accelerating the initial oxidative addition of the Pd(0) catalyst[2].

-

The Free Phenol Challenge (Base Stoichiometry) : The free phenol moiety is acidic (pKa ~8.5). If standard Suzuki conditions (1.5 equivalents of base) are used, the base will be entirely consumed by deprotonating the phenol. This stalls the transmetalation step, which strictly requires an alkaline environment to activate the boronic acid into a reactive boronate complex[3]. Causality : To ensure both phenol deprotonation and boronic acid activation, a minimum of 3.0 equivalents of an inorganic base (e.g., K3PO4) must be employed.

-

Steric Landscape & Catalyst Selection : While the tert-butyl group is bulky, it sits meta to the bromide, minimizing direct steric hindrance at the reactive center. However, the ortho-nitro group coordinates and crowds the palladium center. A bulky, electron-rich dialkylbiaryl phosphine ligand (such as XPhos in the XPhos Pd G2 precatalyst) is required to prevent catalyst deactivation and forcefully drive the sterically demanding reductive elimination step.

Reaction Workflows & Catalytic Cycle

The fundamental steps of the Suzuki-Miyaura coupling—oxidative addition, transmetalation, and reductive elimination—are adapted to our specific substrate[3].

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the bromonitrophenol derivative.

Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of the reaction conditions. It highlights the causality between base equivalents, catalyst choice, and final yield.

| Entry | Catalyst System (5 mol%) | Base (Equivalents) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd(PPh3)4 | K2CO3 (1.5 eq) | Toluene/H2O (4:1) | 90 | 15% | Reaction stalled; base fully consumed by the acidic free phenol. |

| 2 | Pd(PPh3)4 | K2CO3 (3.0 eq) | Toluene/H2O (4:1) | 90 | 45% | Moderate yield; reductive elimination is slow due to lack of ligand bulk. |

| 3 | Pd(dppf)Cl2 | K3PO4 (3.0 eq) | 1,4-Dioxane/H2O (4:1) | 80 | 68% | Improved transmetalation; however, some protodeboronation observed. |

| 4 | XPhos Pd G2 | K3PO4 (3.0 eq) | 1,4-Dioxane/H2O (4:1) | 80 | 92% | Optimal; bulky ligand drives reductive elimination, fast conversion. |

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates visual cues and In-Process Controls (IPC) to ensure the researcher can validate the reaction's progress in real-time.

Materials & Reagents

-

2-tert-butyl-4-bromo-5-nitrophenol (1.0 equivalent, 1.0 mmol, 274.1 mg)[4]

-

Aryl boronic acid (1.5 equivalents, 1.5 mmol)

-

XPhos Pd G2 precatalyst (0.05 equivalents, 5 mol%, 39.3 mg)

-

Potassium phosphate tribasic (K3PO4) (3.0 equivalents, 3.0 mmol, 636.8 mg)

-

1,4-Dioxane (Degassed, 8.0 mL)

-

Deionized Water (Degassed, 2.0 mL)

Step 1: Preparation and Rigorous Degassing

-

Add 2-tert-butyl-4-bromo-5-nitrophenol, the aryl boronic acid, and K3PO4 to a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

-

Add 1,4-Dioxane and Deionized Water to the flask.

-

Causality Check: The nitro group can act as an oxidant. Oxygen in the system will lead to rapid oxidation of the Pd(0) active species and homocoupling of the boronic acid. Rigorous degassing is mandatory.

-

Sparge the biphasic mixture with ultra-pure Nitrogen or Argon gas for exactly 15 minutes while stirring gently.

Step 2: Catalyst Addition and Activation

-

Briefly open the flask under a positive flow of inert gas and add the XPhos Pd G2 precatalyst.

-

Seal the flask and flush the headspace with inert gas for an additional 2 minutes.

-

Visual Validation: Upon heating, the precatalyst will activate. The mixture typically transitions from a pale yellow suspension to a deep red/brown homogeneous solution, indicating the successful formation of the active Pd(0) species.

Step 3: Cross-Coupling Reaction

-

Submerge the flask in a pre-heated oil bath at 80 °C.

-

Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent phases.

-

Allow the reaction to proceed for 12 hours.

-

In-Process Control (IPC): At 4 hours, take a 10 µL aliquot, dilute with 1 mL acetonitrile, filter, and analyze via LC-MS. The mass of the starting bromide (m/z 272/274[M-H]-) should be nearly consumed, replaced by the product mass.

Step 4: Aqueous Workup

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

-

Add 10 mL of a saturated aqueous NH4Cl solution. Causality: NH4Cl gently neutralizes the excess K3PO4 and protonates the phenoxide back to the free phenol without causing emulsion issues common with strong acids.

-

Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

-

Filter and concentrate under reduced pressure to yield the crude biaryl product.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 70:30).

-

Validation: The product will elute as a highly UV-active band (254 nm). Evaporate the pure fractions to obtain the target 2-tert-butyl-5-nitro-4-(aryl)phenol.

Sources

Application Note: 2-tert-Butyl-4-bromo-5-nitrophenol as a Strategic Precursor in CFTR Modulator API Synthesis

Executive Summary

The development of targeted therapies for Cystic Fibrosis (CF) represents a landmark achievement in modern medicinal chemistry. At the core of this success is the precise architectural design of Active Pharmaceutical Ingredients (APIs) capable of modulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein[1]. This application note details the strategic utility, mechanistic rationale, and validated synthetic protocols for 2-tert-butyl-4-bromo-5-nitrophenol (CAS: 873055-68-6) , a critical divergence intermediate used in the synthesis of CFTR potentiators, including analogs of Ivacaftor (VX-770)[2].

Strategic Utility in Medicinal Chemistry

In the iterative Structure-Activity Relationship (SAR) studies that led to the discovery of FDA-approved CFTR potentiators, the right-hand quadrant of the pharmacophore required precise tuning of lipophilicity, molecular volume, and hydrogen-bonding capabilities[2].

2-tert-butyl-4-bromo-5-nitrophenol serves as the perfect scaffold for this tuning. Rather than synthesizing the final 2,4-di-tert-butyl-5-aminophenol core linearly, drug development professionals utilize this brominated intermediate to rapidly generate diverse libraries of API candidates[2]. The bromo group acts as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of various aryl, alkyl, or fluoroalkyl substituents to probe the hydrophobic binding pocket of the CFTR channel[2],[3].

Figure 1: Structural logic of 2-tert-butyl-4-bromo-5-nitrophenol in CFTR modulator SAR studies.

Physicochemical Profiling

Understanding the physical and hazard profile of this precursor is essential for safe scale-up and reactor design. The presence of both a nitro group and a halophenol moiety requires specific handling protocols to mitigate respiratory and dermal toxicity[4].

Table 1: Physicochemical and Safety Profile

| Parameter | Specification / Data |

| IUPAC Name | 4-bromo-2-tert-butyl-5-nitrophenol |

| CAS Number | 873055-68-6 |

| Molecular Formula | C10H12BrNO3 |

| Molecular Weight | 274.11 g/mol |

| Purity Requirement | ≥ 95% (HPLC) for API synthesis |

| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[4] |

| Incompatible Materials | Strong oxidizing agents[4] |

Mechanistic Rationale in API Workflows

The synthesis of CFTR potentiators relies on a convergent approach. The left-hand quinolone-3-carboxylic acid is synthesized independently (often via a Gould-Jacobs reaction or Witkop–Winterfeldt oxidation) and subsequently coupled to the right-hand aniline derivative[5],[1].

The workflow utilizing 2-tert-butyl-4-bromo-5-nitrophenol is governed by strict regiocontrol:

-

Protection & Regioselective Nitration: Prior to nitration, the free phenol is protected as a methyl carbonate. This dampens the strong electron-donating effect of the hydroxyl group, preventing oxidative degradation by nitric acid and directing the electrophilic aromatic substitution cleanly to the 5-position, para to the bulky tert-butyl group[6].

-

Selective Deprotection: The selection of KOH in methanol for the hydrolysis step is not arbitrary. The mild methanolic base selectively cleaves the carbonate via transesterification, avoiding nucleophilic aromatic substitution (SNAr) that could displace the activated bromo or nitro substituents under harsher aqueous alkaline conditions[6].

Figure 2: Multi-step synthetic workflow from carbonate protection to final CFTR potentiator API.

Validated Experimental Protocols

The following self-validating protocols are adapted from established pharmaceutical patent literature for the synthesis and utilization of this precursor[2],[6],[3].

Protocol 4.1: Synthesis of 2-tert-butyl-4-bromo-5-nitrophenol

Objective: Regioselective nitration and subsequent deprotection to yield the target precursor.

-

Nitration: Dissolve methyl (2-tert-butyl-4-bromophenyl)carbonate (470 g, 1.67 mol) in concentrated H₂SO₄ (1000 mL) and cool to 0 °C[6].

-

Electrophilic Addition: Add KNO₃ (253 g, 2.5 mol) in small portions over 90 minutes, maintaining the internal temperature at 0 °C to prevent thermal runaway and over-nitration[6].

-

Quench & Isolate: Stir for 2 hours at 0 °C, then pour the mixture into ice-water (20 L). Collect the precipitate via filtration, wash thoroughly with water, and recrystallize from ether to yield methyl (2-tert-butyl-4-bromo-5-nitrophenyl)carbonate (approx. 60% yield)[6].

-

Hydrolysis: Dissolve the nitrated intermediate (121.5 g, 0.366 mol) in methanol (1000 mL). Add KOH (30.75 g, 0.549 mol, 1.5 eq) in portions[6].

-

Neutralization: Stir at room temperature for 3 hours. Acidify the mixture with 1N HCl to exactly pH 7. Remove methanol under reduced pressure, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 2-tert-butyl-4-bromo-5-nitrophenol (approx. 99% yield)[6].

Protocol 4.2: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Utilization of the bromo-handle to introduce an aryl group (e.g., 2-ethoxyphenyl) for SAR library generation.

-

Reaction Assembly: To a solution of 2-tert-butyl-4-bromo-5-nitrophenol (8.22 g, 30 mmol) in DMF (90 mL), add 2-ethoxyphenyl boronic acid (5.48 g, 33 mmol) and K₂CO₃ (4.56 g, 33 mmol)[3].

-

Catalyst Addition: Add water (10 mL) followed by Pd(PPh₃)₄ (1.73 g, 1.5 mmol, 5 mol%). Causality Note: DMF is selected for its high boiling point and ability to solubilize the polar nitrophenol. The addition of 10% v/v water is critical; it dissolves the K₂CO₃, generating the reactive hydroxide/carbonate species required to activate the boronic acid into a boronate complex, facilitating transmetalation[3].

-

Coupling: Heat the mixture at 90 °C for 3 hours under a strict nitrogen atmosphere to prevent catalyst oxidation[3].

-

Workup: Remove the solvent under reduced pressure, partition the residue between water and ethyl acetate, and purify via silica gel chromatography to isolate the coupled product[3].

Process Optimization Data

During process development, the Suzuki coupling step is often optimized to minimize palladium loading and maximize throughput. Table 2 summarizes typical optimization parameters evaluated during the scale-up of CFTR modulator intermediates.

Table 2: Optimization of Palladium-Catalyzed Cross-Coupling

| Catalyst System (5 mol%) | Base (1.1 eq) | Solvent System | Temp (°C) | Conversion (%) | Rationale / Observation |

| Pd(PPh₃)₄ | K₂CO₃ | DMF / H₂O (9:1) | 90 | >95% | Optimal. Excellent solubility and transmetalation rate. |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane / H₂O (9:1) | 90 | 78% | Good conversion, but higher cost of base. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (9:1) | 100 | 65% | Poor solubility of the nitrophenol intermediate in toluene. |

Note: Following successful coupling, the nitro group is reduced (e.g., using H₂/Ni or Pd/C) to the corresponding aniline, which is then coupled with the quinolone-3-carboxylic acid core using HATU to yield the final API[1],[7].

References

-

Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

- US Patent 7,495,103 B2 - Modulators of ATP-binding cassette transporters - Google Patents.

- WO2006002421A2 - Modulators of atp-binding cassette transporters - Google Patents.

-

A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor - Royal Society of Chemistry. Available at:[Link]

-

Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC. Available at:[Link]

-

Ivacaftor (VX-770) - Encyclopedia.pub. Available at:[Link]

Sources

- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2006002421A2 - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]

- 4. aksci.com [aksci.com]

- 5. A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Catalytic Applications Involving 2-tert-Butyl-4-bromo-5-nitrophenol: A Technical Guide

This technical guide provides an in-depth exploration of the catalytic applications involving 2-tert-butyl-4-bromo-5-nitrophenol. While this molecule is not typically employed as a catalyst itself, its strategic functionalization makes it a prime substrate for catalytic transformations, particularly the reduction of its nitro group. This conversion is a critical step in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The resulting 5-amino-2-bromo-4-tert-butylphenol serves as a versatile building block for further derivatization.[1]

This document will detail the scientific rationale, experimental protocols, and characterization methods for the catalytic reduction of 2-tert-butyl-4-bromo-5-nitrophenol, providing researchers, scientists, and drug development professionals with a comprehensive resource for their work.

Physicochemical Properties and Synthetic Considerations

2-tert-Butyl-4-bromo-5-nitrophenol is a multi-substituted aromatic compound. Its chemical behavior is dictated by the interplay of its functional groups: a hydroxyl group, a bulky tert-butyl group, a bromine atom, and a nitro group.[1] The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating and sterically hindering effects of the hydroxyl and tert-butyl groups, creates a unique electronic and steric environment on the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C10H12BrNO3 | [2] |

| Molecular Weight | 274.11 g/mol | [2] |

| Purity | ≥98% | [2] |

| Appearance | Yellow to brown crystalline solid | [3] |

| Solubility | Soluble in organic solvents like benzene, chloroform, and ether; limited solubility in water. | [4] |

The synthesis of 2-tert-butyl-4-bromo-5-nitrophenol itself can be challenging due to the directing effects of the substituents. A logical synthetic route often starts with 4-tert-butylphenol, followed by nitration to yield 4-tert-butyl-2-nitrophenol, and subsequent bromination.[1]

Catalytic Reduction of the Nitro Group: A Gateway to Novel Amines

The most prominent catalytic application involving 2-tert-butyl-4-bromo-5-nitrophenol is the selective reduction of its nitro group to form 5-amino-2-bromo-4-tert-butylphenol.[1] This transformation is of significant interest as aromatic amines are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5][6]

The catalytic reduction of nitrophenols is a widely studied model reaction for evaluating the efficiency of various catalysts, particularly metal nanoparticles.[7][8][9][10] The reaction typically proceeds in the presence of a reducing agent, such as sodium borohydride (NaBH4), and a catalyst that facilitates the transfer of hydride from the borohydride to the nitro group.[7][8]

The general mechanism involves the adsorption of both the nitrophenolate ion and the borohydride ions onto the surface of the catalyst.[7][8] The catalyst provides a surface for the reaction to occur and lowers the activation energy of the reduction process.

Sources

- 1. 2-Bromo-4-tert-butyl-5-nitro-phenol | 1246213-42-2 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 7. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands | MDPI [mdpi.com]

- 8. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Guide to Optimizing 2-tert-butyl-4-bromo-5-nitrophenol Synthesis

Welcome to the technical support guide for the synthesis of 2-tert-butyl-4-bromo-5-nitrophenol. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable, highly substituted phenol. We will explore the common synthetic challenges and provide detailed, evidence-based troubleshooting strategies to overcome them.

Section 1: Understanding the Core Synthesis & Challenges

The synthesis of 2-tert-butyl-4-bromo-5-nitrophenol is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most plausible and commonly referenced synthetic pathway involves three key transformations starting from 2-tert-butylphenol:

-

Bromination: Electrophilic aromatic substitution on 2-tert-butylphenol to produce 2-tert-butyl-4-bromophenol.

-

Nitration: Subsequent nitration of the brominated intermediate to yield the final product.

While seemingly straightforward, this synthesis is fraught with challenges, primarily due to the complex interplay of directing effects from the substituents on the aromatic ring.

The Synthetic Pathway

The overall reaction scheme is outlined below. The primary challenge lies in controlling the regioselectivity at each step to favor the desired isomer and prevent the formation of unwanted byproducts.

Caption: Overall synthetic scheme for 2-tert-butyl-4-bromo-5-nitrophenol.

Key Synthetic Hurdles

-

Regioselectivity in Bromination: The hydroxyl (-OH) and tert-butyl groups are both ortho-, para-directing activators. While the para-position is sterically favored for bromination, achieving high selectivity can be challenging.

-

Controlling Nitration: The nitration of 2-tert-butyl-4-bromophenol is complex. The ring is activated by the -OH and -tBu groups but deactivated by the -Br. The directing effects must be carefully managed to install the nitro group at the C5 position. Over-nitration or nitration at other positions are common side reactions.[1]

-

Product Purification: The final product may be contaminated with isomeric byproducts and unreacted starting materials, necessitating robust purification strategies like column chromatography or recrystallization.[2]

Section 2: Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses common issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Q1: My bromination step (Step 1) results in a low yield of the desired 2-tert-butyl-4-bromophenol and multiple byproducts. What's going wrong?

Answer: Low yield and poor selectivity in the bromination of 2-tert-butylphenol typically stem from incorrect reaction conditions or reagent choice.

Possible Causes & Solutions:

-

Cause A: Over-bromination. The activated phenol ring is susceptible to polybromination.

-

Solution: Use N-bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS is a milder brominating agent that provides a low concentration of Br₂, reducing the likelihood of multiple substitutions. A procedure using NBS in CH₂Cl₂ at room temperature has been shown to be effective for similar substrates.

-

-

Cause B: Unfavorable Solvent. The solvent can influence the reactivity of the brominating agent.

-

Solution: Acetic acid is a common solvent for phenol bromination. However, for more control, consider less polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) when using NBS.

-

-

Cause C: Temperature Control. Exothermic bromination reactions can lead to side products if the temperature is not controlled.

-

Solution: Perform the reaction at a reduced temperature (0-5 °C) by using an ice bath. Add the brominating agent dropwise to maintain control over the reaction rate and temperature.

-

Optimized Protocol (Bromination):

-

Dissolve 2-tert-butylphenol in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (1.0 equivalent) in CH₂Cl₂ over 30-60 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Proceed with a standard aqueous workup and purify by flash chromatography.

Q2: The nitration step (Step 2) is giving me a very low yield of the target 2-tert-butyl-4-bromo-5-nitrophenol. Where should I focus my optimization efforts?

Answer: Nitrating a substituted phenol is a delicate balance. The strongly activating hydroxyl group can lead to oxidation and tar formation, while the deactivating bromo group slows the desired reaction. The key is precise control over the nitrating agent and temperature.

Possible Causes & Solutions:

-

Cause A: Harsh Nitrating Conditions. A standard nitrating mixture (concentrated HNO₃ and H₂SO₄) can be too aggressive for this substrate, leading to oxidation and the formation of undesired isomers like 2-tert-butyl-4-bromo-6-nitrophenol, as all activating groups direct to the C6 position.

-

Solution 1: Dilute Nitric Acid. Use dilute nitric acid in a solvent like acetic acid. This generates the nitronium ion (NO₂⁺) electrophile more slowly, allowing for better regioselectivity. A similar protocol for nitrating 4-tert-butylphenol uses dilute nitric acid effectively.[3]

-

Solution 2: Milder Nitrating Agents. Consider using a milder nitrating agent such as sodium nitrate (NaNO₂) in the presence of an acid or acetyl nitrate (formed in situ from nitric acid and acetic anhydride).

-

-

Cause B: Poor Temperature Control. Nitration is highly exothermic. A runaway reaction will drastically lower the yield and produce significant tarry byproducts.

-

Solution: Maintain a strictly controlled low temperature, typically between -10 °C and 0 °C, during the addition of the nitrating agent. Use a cryostat or an ice-salt bath for reliable temperature management.

-

Table 1: Comparison of Nitrating Conditions

| Nitrating Agent | Temperature | Pros | Cons |

| Conc. HNO₃ / H₂SO₄ | 0 to 10 °C | Fast reaction | High risk of oxidation, low selectivity |

| Dilute HNO₃ / Acetic Acid | 0 to 5 °C | Milder, better selectivity | Slower reaction rate |

| NaNO₂ / Acid | 0 to 10 °C | Good for sensitive substrates | May require specific acid catalysts |

Optimized Protocol (Nitration):

-

Dissolve 2-tert-butyl-4-bromophenol in glacial acetic acid.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Prepare a solution of nitric acid (1.1 equivalents) in glacial acetic acid and cool it separately to 0 °C.

-

Add the nitric acid solution dropwise to the phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, let the reaction stir at 0 °C for an additional 2 hours.

-

Slowly pour the reaction mixture over crushed ice and water to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[2]

Sources

Technical Support Center: Minimizing Debromination During the Reduction of 2-tert-butyl-4-bromo-5-nitrophenol

Welcome to the dedicated technical support guide for the selective reduction of 2-tert-butyl-4-bromo-5-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The primary challenge often encountered is the undesired loss of the bromine substituent, a side reaction known as hydrodebromination. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a high yield of the desired product, 5-amino-2-bromo-4-tert-butylphenol, while minimizing competitive debromination.

Our approach is grounded in mechanistic principles and supported by field-proven insights to ensure you have a self-validating system for your experiments.

Troubleshooting Guide: Unwanted Debromination

This section addresses the most common issues and questions that arise during the reduction of 2-tert-butyl-4-bromo-5-nitrophenol.

Question 1: I'm observing a significant amount of the debrominated side product. What are the primary causes?

Answer: The loss of the bromine atom during the reduction of the nitro group is a common side reaction known as hydrodehalogenation. Several factors can promote this undesired pathway:

-

Aggressive Reducing Agents: Highly reactive reducing systems, especially certain catalytic hydrogenation setups, can lead to the cleavage of the carbon-bromine bond.

-

Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of strong acids or bases can all contribute to debromination.

-

Catalyst Choice in Hydrogenation: While catalytic hydrogenation is a powerful reduction method, many standard catalysts like Palladium on carbon (Pd/C) are known to actively promote dehalogenation.[1] The choice of catalyst, support, and any additives is therefore critical.

-

Substrate Activation: The electronic properties of the starting material can influence the lability of the C-Br bond. The presence of both a phenol and a nitro group can affect the electron density of the aromatic ring, potentially making the bromine more susceptible to removal under certain conditions.

Question 2: How can I modify my reaction conditions to prevent the loss of the bromine substituent?

Answer: Optimizing your reaction conditions is the first line of defense against debromination. Here are several parameters you can adjust:

-

Choice of Reducing Agent: This is arguably the most critical factor. Instead of aggressive methods, consider milder and more chemoselective options. Metal-based reductions in neutral or slightly acidic conditions are often preferred.

-

Temperature Control: Running the reaction at a lower temperature can significantly reduce the rate of debromination relative to the desired nitro reduction.

-